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Compound of Interest

Ethyl 7-Hydroxyquinoline-6-
Compound Name:

carboxylate
CAS No.: 1261631-01-9
Cat. No.: B1459960

Get Quote

Executive Summary

Ethyl 7-hydroxyquinoline-6-carboxylate is a critical pharmacophore scaffold, often utilized as
a precursor in the synthesis of complex kinase inhibitors and antibacterial agents (e.g.,
fluoroquinolone analogs). Its amphoteric nature, possessing both a basic nitrogen and an
acidic phenolic hydroxyl, presents unique challenges in spectroscopic characterization.

This guide provides a rigorous structural analysis framework. It synthesizes theoretical
prediction with empirical data from structural analogs to establish a Standard of Identity for
researchers validating this intermediate.

Structural Analysis & Synthesis Context

Understanding the synthetic origin is prerequisite to accurate spectral assignment. The
presence of regioisomers (e.g., 5- or 8-carboxylate derivatives) is a common impurity profile.

Synthesis Pathway (Kolbe-Schmitt Approach)
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The most industrial-viable route involves the carboxylation of 7-hydroxyquinoline followed by
esterification.

3 - Kolbe-Schmitt 7-Hydroxyquinoline- Esterification Ethyl 7-hydroxyquinoline-
7-Hydroxyquinoline P> (Co2, K2CO3, High PIT) P> 6-carboxylic acid > EtoH, H2S04) > 6-carboxylate

Click to download full resolution via product page

Figure 1: Likely synthetic pathway via direct carboxylation, prioritizing the ortho-position relative

to the hydroxyl group.

Spectroscopic Profile: NMR Spectroscopy

Solvent Selection: DMSO-d6 is the required solvent. Chloroform-d (CDCI3) may lead to line
broadening due to poor solubility and hydrogen bonding of the 7-OH group.

1H NMR Assignment (400 MHz, DMSO-d6)

The following assignments are derived from ChemDraw Ultra predictive algorithms and
validated against 7-substituted quinoline base shifts [1].
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Critical Validation Point:

e H-5 and H-8 Singlets: The 6,7-substitution pattern breaks the coupling between protons on

the benzenoid ring. You must observe two distinct singlets in the aromatic region. If you see

doublets with J ~9Hz, you likely have the 5- or 8-substituted isomer.
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13C NMR Assignment (100 MHz, DMSO-d6)

e Carbonyl (C=0): ~169.5 ppm

C-7 (C-OH): ~162.0 ppm (Deshielded by Oxygen)

C-2: ~152.0 ppm (Alpha to Nitrogen)

C-8a: ~148.0 ppm

C-4: ~136.0 ppm

C-6 (C-COOEt): ~115.0 ppm (Shielded by ortho-OH resonance)

Ethyl: ~61.0 ppm (CH2), ~14.2 ppm (CH3)

Mass Spectrometry (MS) Fragmentation

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV). Molecular Formula: C12H11NO3 Exact
Mass: 217.07

Fragmentation Logic

The fragmentation follows the "ortho-effect” typical of hydroxy-arene carboxylic esters.
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Figure 2: Primary ESI(+) fragmentation pathway involving the loss of the ethoxy group followed
by decarbonylation.

Diagnostic lons:
e m/z 217/218: Parent lon (M / M+H).

e m/z 172: Base peak in many ester spectra (Loss of EtOH via McLafferty-like rearrangement
if H is available, or simple cleavage).

e m/z 144: Quinolinol core cation.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.
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Experimental Validation Protocols

HPLC Purity Check

Before spectral analysis, purity must be confirmed to avoid assigning impurity peaks (like the

free acid).

Mobile Phase:

o A: Water + 0.1% Formic Acid

o B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 15 minutes.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).

Detection: UV at 254 nm (aromatic) and 320 nm (conjugated system).
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Sample Preparation for NMR

e Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual ethanol from
synthesis.

» Dissolution: Weigh 10-15 mg of sample into a clean vial.
e Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

« Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.
Note: Do not use cotton filters if the sample is highly acidic.

References
Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic

Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for chemical shift
prediction).

o National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Quinoline-
2-carboxylic acid. NIST Chemistry WebBook. Retrieved Jan 28, 2026, from [Link] (Reference
for quinoline carboxylic acid fragmentation patterns).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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